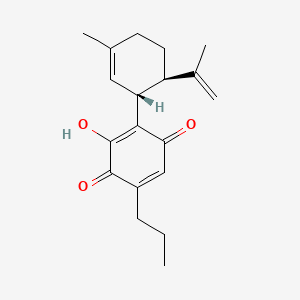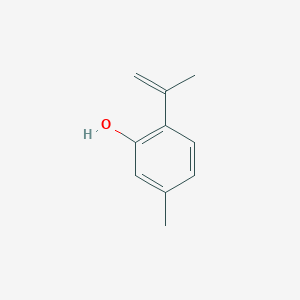![molecular formula C33H18Br2O B14079334 2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] is a complex organic compound known for its unique structural properties. It is a spiro compound, meaning it has a twisted structure that connects two rings through a single atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] typically involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . The reaction conditions often include the use of dichloromethane (DCM) as a solvent and the addition of deionized water to the reaction mixture . The product is then extracted and purified to achieve the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
化学反応の分析
Types of Reactions
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its high photoluminescence and electroluminescent quantum efficiency.
Materials Science: Employed in the creation of conductive polymers and other advanced materials.
Biological Research:
Industrial Applications: Used as a plasticizer in conductive plastics, a flame retardant, and an antioxidant in various products.
作用機序
The mechanism of action of 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] involves its unique spiro structure, which allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic molecules in electronic devices, leading to enhanced performance and stability .
類似化合物との比較
Similar Compounds
2,7-Dibromospiro[fluorene-9,9’-xanthene]: Similar in structure but differs in the position of the spiro linkage.
2,7-Dibromo-9,9’-spirobifluorene: Another related compound used in organic electronics.
Uniqueness
2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene] stands out due to its specific structural configuration, which provides unique electronic properties and makes it highly suitable for applications in advanced materials and organic electronics .
特性
分子式 |
C33H18Br2O |
|---|---|
分子量 |
590.3 g/mol |
IUPAC名 |
2',7'-dibromospiro[2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H18Br2O/c34-21-11-13-25-26-14-12-22(35)18-30(26)33(29(25)17-21)27-15-9-19-5-1-3-7-23(19)31(27)36-32-24-8-4-2-6-20(24)10-16-28(32)33/h1-18H |
InChIキー |
YRMJXXOFGQYTNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
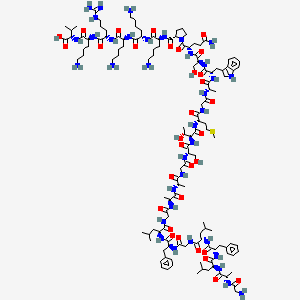
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)

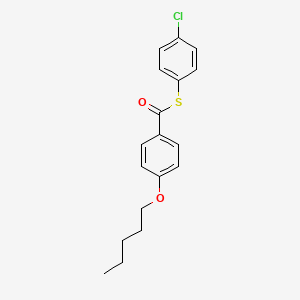
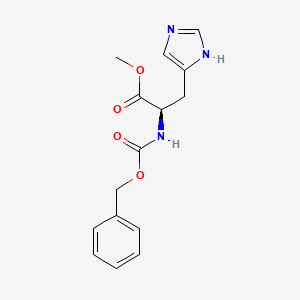
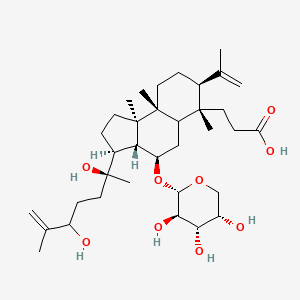
![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
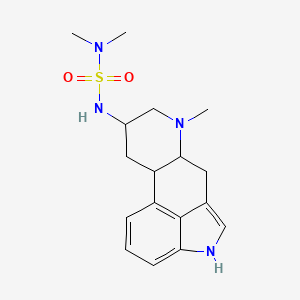
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
